molecular formula C6H3BrClN3 B1446694 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1784176-14-2

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1446694
CAS No.: 1784176-14-2
M. Wt: 232.46 g/mol
InChI Key: YPOSNQBWLHQYDA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 2 and 5 positions, respectively

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways . The compound acts as an inhibitor of these kinases, thereby modulating the signaling pathways that regulate immune responses and cell growth. Additionally, this compound has been shown to interact with RORγt, a nuclear receptor involved in the differentiation of T-helper cells . These interactions highlight the compound’s potential as a therapeutic agent in treating autoimmune diseases and inflammatory conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the JAK-STAT pathway, which is critical for cell proliferation, differentiation, and apoptosis . The compound also affects gene expression by inhibiting the activity of transcription factors like STAT3, leading to altered expression of genes involved in immune responses and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases such as JAK1 and JAK2, leading to their inhibition . This binding prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating the signaling pathways involved in immune responses and cell growth. Additionally, the compound can inhibit the activity of nuclear receptors like RORγt by binding to their ligand-binding domains, thus affecting the transcription of target genes . These molecular interactions underscore the compound’s potential as a therapeutic agent in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on kinases and nuclear receptors, leading to sustained modulation of cellular functions . Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory pathways, which may mitigate its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target kinases and nuclear receptors, leading to therapeutic effects without significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes and proteins, potentially contributing to the compound’s overall biological effects. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . The compound’s lipophilicity also influences its ability to cross cell membranes and accumulate in specific tissues . These transport and distribution properties are important for determining the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and activity . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction. This process can be facilitated by microwave irradiation, which provides an eco-friendly and efficient approach to synthesizing the compound . The reaction conditions often include the use of dry toluene as a solvent and heating at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyridine, while oxidation can produce a triazolopyridine oxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine substituents at the 2 and 5 positions, respectively, enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-3-1-2-4(8)11(5)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSNQBWLHQYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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